4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide
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Overview
Description
4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a chemical compound with the molecular formula C18H18F3N3OS and a molecular weight of 381.42 g/mol . This compound is characterized by the presence of a piperazine ring substituted with phenyl and trifluoromethoxyphenyl groups, along with a carbothioamide functional group.
Preparation Methods
The synthesis of 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with phenylpiperazine in the presence of a suitable coupling agent to form the intermediate product. This intermediate is then treated with thiophosgene to introduce the carbothioamide group . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide can be compared with similar compounds such as:
4-phenylpiperazine: Lacks the trifluoromethoxy and carbothioamide groups, resulting in different chemical and biological properties.
N-(4-trifluoromethoxyphenyl)piperazine:
4-phenyl-N-(4-methoxyphenyl)piperazine-1-carbothioamide: Contains a methoxy group instead of a trifluoromethoxy group, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a trifluoromethoxy group, and a carbothioamide moiety, which collectively contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₁₈F₃N₃OS |
Molar Mass | 363.37 g/mol |
CAS Number | 1027224-91-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with phenylpiperazine in the presence of a coupling agent, followed by treatment with thiophosgene to introduce the carbothioamide group.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves apoptosis induction through the activation of caspase pathways, leading to programmed cell death .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10.4 |
A549 | 12.5 |
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition. It has been studied for its potential as an inhibitor of various enzymes involved in disease processes. Notably, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways. The inhibition constants (IC50 values) for these enzymes suggest moderate inhibitory activity .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances electron-withdrawing properties, potentially increasing binding affinity to target sites on enzymes or receptors involved in disease processes .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antimicrobial Efficacy : A study on piperazine derivatives demonstrated that modifications like trifluoromethyl substitutions significantly enhanced antimicrobial activity against resistant strains of bacteria .
- Cytotoxicity Assessment : In vitro assays revealed that certain piperazine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential therapeutic applications .
- Inflammation Modulation : Research indicated that compounds with structural similarities could modulate inflammatory responses by inhibiting COX and LOX pathways, suggesting a role in treating inflammatory diseases .
Properties
IUPAC Name |
4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3OS/c19-18(20,21)25-16-8-6-14(7-9-16)22-17(26)24-12-10-23(11-13-24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUKXESNYGNIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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